molecular formula C16H19NO3 B2425343 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione CAS No. 64869-19-8

2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2425343
CAS No.: 64869-19-8
M. Wt: 273.332
InChI Key: JQXRKWGJHWGHCF-UHFFFAOYSA-N
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Description

2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a chemical compound with the molecular formula C16H19NO3 It is known for its unique structure, which includes a methoxyphenyl group and a dimethylcyclohexane-1,3-dione core

Preparation Methods

The synthesis of 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with 3-methoxyaniline in the presence of triethyl orthoformate. The reaction is typically carried out by heating the mixture until homogenization, followed by cooling and treatment with n-butanol. The resulting product is filtered, washed with cold ethanol and light petroleum, and dried at 70°C to obtain the analytically pure compound as a light yellow powder .

Chemical Reactions Analysis

2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Condensation: It can undergo condensation reactions with other compounds to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can be compared with other similar compounds, such as:

    2-{[(3-Hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.

    2-{[(3-Chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione:

    2-{[(3-Nitrophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione: The nitro group can significantly alter the compound’s reactivity and biological effects.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

Properties

IUPAC Name

3-hydroxy-2-[(3-methoxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-5-4-6-12(7-11)20-3/h4-7,10,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZSFRUAGCOITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC(=CC=C2)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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